molecular formula C11H14O B7996543 1-Allyl-4-methoxymethylbenzene

1-Allyl-4-methoxymethylbenzene

Cat. No.: B7996543
M. Wt: 162.23 g/mol
InChI Key: NFTQVNPUBDRRGG-UHFFFAOYSA-N
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Description

1-Allyl-4-methoxymethylbenzene, also known as estragole, is an organic compound with the molecular formula C10H12O. It is a naturally occurring component found in various essential oils, such as those from basil, tarragon, and fennel. Estragole is widely used in the flavor and fragrance industry due to its sweet, anise-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzyl chloride with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, estragole is often extracted from natural sources like basil or fennel oil. The extraction process involves steam distillation followed by purification through fractional distillation. This method ensures a high yield of pure estragole suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-methoxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allyl-4-methoxymethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-methoxymethylbenzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

    1-Allyl-4-methoxybenzene (Estragole): Similar in structure but lacks the methoxymethyl group.

    1-Allyl-4-fluorobenzene: Contains a fluorine atom instead of a methoxymethyl group.

    1-(Allyloxy)methyl-4-methoxybenzene: Contains an allyloxy group instead of an allyl group .

Uniqueness: 1-Allyl-4-methoxymethylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

1-(methoxymethyl)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9-12-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTQVNPUBDRRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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